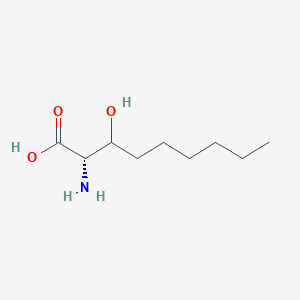

(2S)-2-Amino-3-hydroxynonanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H19NO3 |

|---|---|

Molekulargewicht |

189.25 g/mol |

IUPAC-Name |

(2S)-2-amino-3-hydroxynonanoic acid |

InChI |

InChI=1S/C9H19NO3/c1-2-3-4-5-6-7(11)8(10)9(12)13/h7-8,11H,2-6,10H2,1H3,(H,12,13)/t7?,8-/m0/s1 |

InChI-Schlüssel |

ICWOFXKZEXYLQJ-MQWKRIRWSA-N |

Isomerische SMILES |

CCCCCCC([C@@H](C(=O)O)N)O |

Kanonische SMILES |

CCCCCCC(C(C(=O)O)N)O |

Herkunft des Produkts |

United States |

Natural Occurrence and Biological Context of 2s 2 Amino 3 Hydroxynonanoic Acid

Identification in Biological Systems and Natural Product Ensembles

While direct isolation of (2S)-2-Amino-3-hydroxynonanoic acid as a standalone molecule in nature is not extensively documented, its structural motifs are characteristic of a class of unusual amino acids found in complex biomolecules synthesized by microorganisms.

This compound belongs to a family of β-hydroxy-α-amino acids that are frequently incorporated into non-ribosomal peptides (NRPs), a diverse class of natural products with a wide range of biological activities. nih.gov These peptides are assembled by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs), which are capable of incorporating not only the 22 proteinogenic amino acids but also a vast array of other building blocks, including D-amino acids, fatty acids, and hydroxylated amino acids. nih.govnih.gov

A closely related and well-studied compound is (2S,3R)-3-amino-2-hydroxydecanoic acid (AHDA) , which has a ten-carbon chain instead of nine. AHDA is a key non-proteinogenic amino acid component of microginins, a group of linear pentapeptides isolated from cyanobacteria such as Microcystis aeruginosa. nih.govbeilstein-journals.orgnih.gov These peptides are known for their bioactivity, including the inhibition of angiotensin-converting enzyme. nih.gov The presence of AHDA in microginins, attached at the N-terminal part of the peptide chain, exemplifies how amino acids with fatty acid-like side chains are integrated into these natural product ensembles. nih.govbeilstein-journals.org

Similarly, cyanobacteria are known to produce a wide variety of other peptide structures, such as anabaenopeptins, which also feature a ring of five amino acids and an exocyclic residue. nih.gov The structural diversity of these peptides is vast, often incorporating unusual and modified residues. nih.gov The biosynthetic machinery responsible for these compounds, the NRPS systems, demonstrates significant flexibility, suggesting that this compound is likely incorporated into similar peptide or macrocyclic structures in various microorganisms, even if not as widely documented as its ten-carbon homologue.

Table 1: Examples of Non-proteinogenic Amino Acids in Microbial Peptides

| Compound | Parent Natural Product | Producing Organism (Example) | Structural Feature |

| (2S,3R)-3-Amino-2-hydroxydecanoic acid (AHDA) | Microginin | Microcystis aeruginosa (cyanobacterium) | 10-carbon β-hydroxy-α-amino acid |

| (2S,3S,8S,9S)-3-Amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (Adda) | Microcystins | Microcystis aeruginosa (cyanobacterium) | Unusual C10 amino acid |

| (2S,3S)-3-Hydroxyleucine | Muraymycins | Streptomyces sp. | Hydroxylated branched-chain amino acid |

Involvement in General Biochemical and Metabolic Pathways

The structure of this compound, combining features of both an amino acid and a fatty acid, places it at a unique junction of major metabolic pathways.

Role as a Substrate for Enzymes

Specific enzymes that utilize this compound as a primary substrate in central metabolism are not well-defined. However, its structure strongly implies that it can be acted upon by several classes of enzymes:

Non-Ribosomal Peptide Synthetases (NRPSs): As discussed, these are the primary enzymatic systems responsible for incorporating such unusual amino acids into larger peptide backbones. The "A-domain" (adenylation domain) of an NRPS module would specifically recognize and activate this compound with ATP, preparing it for condensation with the growing peptide chain. youtube.com

Acyl-CoA Ligases: The biosynthesis of related compounds, such as the C5N moiety in bafilomycin, involves acyl-CoA ligases. nih.gov These enzymes are known to activate carboxylic acids, and it is plausible that ligases with broad substrate specificity could adenylate or form CoA-thioesters with the nonanoic acid portion of the molecule or the full amino acid itself.

Transaminases and Dehydrogenases: General amino acid catabolism involves the removal of the amino group, often catalyzed by transaminases (aminotransferases) which transfer the amino group to an α-keto acid. nih.govnih.gov Subsequently, the carbon skeleton is further metabolized. Dehydrogenases could also act on the hydroxyl group or other parts of the carbon chain.

Intersections with Fatty Acid Metabolism

The most evident metabolic link for this compound is with fatty acid metabolism, due to its nine-carbon aliphatic side chain, which is structurally analogous to nonanoic acid.

Cyanobacteria, the producers of many related natural products, synthesize a range of fatty acids with chain lengths typically varying from C14 to C18. nih.gov The biosynthesis of lipopeptides in various bacteria explicitly involves the linkage of a fatty acid portion to a peptide chain. nih.gov This suggests that the nonanoic acid backbone of this compound is likely derived from the cellular pool of fatty acids or their biosynthetic precursors.

Conversely, its breakdown would likely intersect with fatty acid catabolism. After the removal of the amino group, the remaining carbon skeleton, a 3-hydroxynonanoic acid, is a β-hydroxy acid. This structure is a direct intermediate in the β-oxidation pathway of fatty acids. Therefore, it is highly probable that the carbon chain of this amino acid would be degraded via the β-oxidation spiral to yield acetyl-CoA units, which can then enter the citric acid cycle for energy production. lecturio.com

Table 2: Metabolic Intersections of this compound

| Metabolic Pathway | Connection to this compound | Key Intermediates/Processes |

| Fatty Acid Synthesis | The 9-carbon chain is likely derived from fatty acid biosynthetic precursors. | Acetyl-CoA, Malonyl-CoA |

| Non-Ribosomal Peptide Synthesis | Incorporation as a building block into complex peptides. | Aminoacyl-adenylate, Thioester-bound intermediates on NRPS |

| Amino Acid Catabolism | Removal of the α-amino group to enter degradative pathways. | Transamination, Deamination |

| Fatty Acid β-Oxidation | The carbon skeleton is a substrate for this pathway after deamination. | Acetyl-CoA |

Participation in Amino Acid Catabolism or Anabolism

Anabolism (Biosynthesis): The biosynthesis of this compound is not a standalone process but is intimately linked to the production of the larger natural products in which it is found. Its anabolism is a feature of secondary metabolism, primarily driven by NRPS machinery. nih.govnih.gov The synthesis pathway can be conceptualized as:

Formation of the Carbon Skeleton: The nine-carbon chain is likely built through the fatty acid synthesis pathway.

Introduction of Functional Groups: Hydroxylation and amination reactions would occur, catalyzed by specific modifying domains within the NRPS or by separate enzymes associated with the biosynthetic gene cluster.

Activation and Incorporation: The completed amino acid is then recognized by an NRPS A-domain, activated, and tethered to the enzyme complex for incorporation into the final peptide. youtube.com

Catabolism (Degradation): The catabolism of this amino acid would proceed through a hybrid pathway that combines elements of both amino acid and fatty acid degradation. nih.govlecturio.com

Deamination/Transamination: The first step is the removal of the α-amino group, a hallmark of amino acid catabolism, to yield the corresponding α-keto acid or, after further reactions, 3-hydroxynonanoic acid. nih.gov

Carbon Skeleton Degradation: The resulting 9-carbon chain, a fatty acid derivative, would then enter the β-oxidation pathway. Each round of β-oxidation would cleave off a two-carbon acetyl-CoA unit, until the entire chain is broken down. lecturio.com The catabolism of branched-chain amino acids in skeletal muscle and by certain bacteria also results in intermediates that feed into fatty acid and citric acid cycle pathways, providing a well-established precedent for the breakdown of amino acids with significant hydrocarbon side chains. nih.govfrontiersin.orgyoutube.com

Enzymatic Transformations and Biocatalysis Relevant to 2s 2 Amino 3 Hydroxynonanoic Acid

Characterization of Enzymes Interacting with β-Hydroxy-α-Amino Acids

A variety of enzymes are capable of interacting with β-hydroxy-α-amino acids, either by synthesizing them or by using them as substrates. These enzymes offer powerful tools for the creation of complex amino acid structures with precise control over their stereochemistry. nih.govresearchgate.net

Hydroxylases and Dehydratases

Hydroxylases are enzymes that introduce a hydroxyl group onto a substrate. mdpi.com In the context of amino acid synthesis, they can be used to add a hydroxyl group to an existing amino acid, creating a β-hydroxy-α-amino acid. nih.gov Aromatic amino acid hydroxylases (AAAHs) are a well-characterized family of iron-containing enzymes that hydroxylate aromatic amino acids. wikipedia.orgebi.ac.uk While their natural substrates are typically phenylalanine, tyrosine, and tryptophan, research is ongoing to explore and engineer their substrate scope for novel applications. mdpi.comwikipedia.orgdigitellinc.com For instance, 2-oxoglutarate-dependent hydroxylases have been identified that can perform highly regioselective and stereoselective hydroxylation of amino acids, offering a promising route to diastereomerically pure β-hydroxy-α-amino acids. nih.gov

Dehydratases catalyze the removal of a water molecule from a substrate. creative-enzymes.com In the metabolism of β-hydroxy-α-amino acids, dehydratases can be involved in their degradation. For example, serine and threonine dehydratases catalyze the conversion of these amino acids to their corresponding α-keto acids. wikipedia.orgyoutube.com A phenylserine (B13813050) dehydratase from Ralstonia pickettii has been shown to act on a range of β-hydroxy-α-amino acids, converting them to α-keto acids. nih.gov This enzymatic activity can be harnessed in one-pot reactions to produce valuable α-keto acids from β-hydroxy-α-amino acid precursors. nih.gov

| Enzyme Type | Function | Relevance to β-Hydroxy-α-Amino Acids | Example |

| Hydroxylases | Introduce a hydroxyl group | Synthesis of β-hydroxy-α-amino acids from amino acid precursors. mdpi.comnih.gov | Aromatic amino acid hydroxylases (AAAHs), 2-oxoglutarate-dependent hydroxylases. nih.govwikipedia.orgebi.ac.uk |

| Dehydratases | Remove a water molecule | Degradation of β-hydroxy-α-amino acids to α-keto acids. nih.govwikipedia.org | Phenylserine dehydratase, Serine dehydratase, Threonine dehydratase. nih.govyoutube.com |

Aldolases and Lyases

Aldolases are a class of enzymes that catalyze aldol (B89426) reactions, forming carbon-carbon bonds. researchgate.net Threonine aldolases (TAs) and serine hydroxymethyltransferases (SHMTs) are particularly relevant to the synthesis of β-hydroxy-α-amino acids. nih.gov These pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes catalyze the reversible retro-aldol cleavage of L-threonine and L-serine, respectively, to produce glycine (B1666218). nih.gov By running this reaction in reverse with high concentrations of glycine and an aldehyde, TAs and SHMTs can be used to synthesize a variety of β-hydroxy-α-amino acids. nih.govresearchgate.net However, native TAs often exhibit low stereoselectivity at the β-carbon. nih.gov

A related class of enzymes, L-threonine transaldolases (LTTAs), offer an alternative and often more efficient route. nih.gov LTTAs catalyze the removal of the acetaldehyde (B116499) side chain from threonine and its replacement with a new aldehyde to form a new β-hydroxy-α-amino acid, without releasing glycine as an intermediate. nih.govnih.gov The enzyme ObiH is a well-characterized LTTA that has been used for the scalable synthesis of a diverse range of β-hydroxy-α-amino acids. nih.govnih.gov

Lyases are enzymes that catalyze the breaking of various chemical bonds by means other than hydrolysis or oxidation. creative-enzymes.comyoutube.com Phenylalanine ammonia (B1221849) lyase (PAL) and tyrosine ammonia lyase (TAL) are examples of ammonia lyases that catalyze the reversible addition of ammonia to cinnamic acids to form L-arylalanines. nih.govnih.gov While not directly producing β-hydroxy-α-amino acids, their ability to form C-N bonds is a key transformation in amino acid metabolism and they are of interest for the synthesis of a broad range of amino acids. nih.gov

| Enzyme Class | Specific Enzyme Type | Catalyzed Reaction | Application in β-Hydroxy-α-Amino Acid Synthesis |

| Aldolases | Threonine Aldolases (TAs) | Reversible aldol condensation of glycine and aldehydes. nih.govresearchgate.net | Synthesis of β-hydroxy-α-amino acids, though often with low diastereoselectivity. nih.gov |

| L-Threonine Transaldolases (LTTAs) | Transaldolation between L-threonine and an aldehyde. nih.gov | Diastereoselective synthesis of a wide variety of β-hydroxy-α-amino acids. nih.govnih.gov | |

| Serine Hydroxymethyltransferases (SHMTs) | Reversible aldol condensation of glycine and aldehydes. nih.govgoogle.com | Synthesis of β-hydroxy-α-amino acids. nih.gov | |

| Lyases | Phenylalanine Ammonia Lyase (PAL) | Reversible addition of ammonia to cinnamic acid. nih.govnih.gov | Synthesis of L-phenylalanine and related amino acids. nih.gov |

Transaminases Involved in Related Metabolic Pathways

Transaminases , or aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid, a crucial step in the biosynthesis and degradation of amino acids. wikipedia.org Most amino acids are synthesized from α-ketoacids through transamination, with glutamate (B1630785) often serving as the amino donor. wikipedia.org In the context of β-hydroxy-α-amino acids, transaminases can be used in tandem with other enzymes, such as aldolases, to create these molecules. For example, a tandem reaction involving an aldol addition to form a 4-hydroxy-2-oxo acid, followed by an enantioselective amination using a transaminase, has been developed for the synthesis of γ-hydroxy-α-amino acids. acs.org Aromatic amino acid transaminases (ArATs) have been identified that can catalyze the synthesis of β-branched aromatic amino acids with high stereoselectivity through a dynamic kinetic resolution process. nih.gov

Substrate Specificity and Stereoselectivity of Biocatalysts

The utility of enzymes in synthesis is largely determined by their substrate specificity (the range of molecules they can act upon) and their stereoselectivity (their ability to produce a specific stereoisomer). nih.govnih.gov

Threonine aldolases generally exhibit broad substrate specificity for aldehydes, accepting both aliphatic and aromatic structures. nih.gov However, their diastereoselectivity at the β-position is often low. nih.govnih.gov In contrast, L-threonine transaldolase ObiH has been shown to accept a variety of aromatic, aliphatic, and heterocyclic aldehydes while maintaining high diastereoselectivity, although the selectivity can decrease at high substrate conversion. nih.gov While ObiH is effective for many substrates, it does not show activity with larger straight-chain aldehydes like dodecanal, indicating limitations in substrate size. nih.gov

Phenylalanine aminomutase (PAM) has been shown to catalyze the regio- and stereoselective amination of trans-3-arylglycidates to produce anti-arylserine enantiomers. msu.edu The stereospecificity of this reaction is influenced by the substituents on the arylglycidate, with the ratio of (2R)- to (2S)-isomers varying depending on the specific substrate. msu.edu

Mechanistic Investigations of Enzyme-Catalyzed Reactions

Understanding the reaction mechanisms of these enzymes is crucial for their application and for engineering improved catalysts. nih.govwisc.edu L-threonine transaldolases (LTTAs) like ObiH operate through a pyridoxal phosphate (PLP)-dependent mechanism. nih.gov The reaction begins with the formation of a PLP-bound glycyl quinonoid intermediate, generated through the retro-aldol cleavage of L-threonine. nih.gov This nucleophilic intermediate then attacks an incoming aldehyde to form the new β-hydroxy-α-amino acid. wisc.edu Detailed structural and mechanistic studies of ObiH have provided insights into the differences in reactivity between TAs and LTTAs. nih.gov

Biocatalytic Approaches for Expanding Chemical Diversity

Biocatalysis provides powerful strategies for expanding the chemical diversity of amino acids beyond the canonical 20. nih.govrsc.org By leveraging the promiscuity of existing enzymes or through protein engineering, novel amino acid structures can be created. nih.gov

The L-threonine transaldolase ObiH has been successfully used in a whole-cell biocatalytic platform to synthesize a wide array of non-standard β-hydroxy-α-amino acids on a preparative scale. nih.govnih.gov The products of these reactions can be further modified through additional enzymatic or chemical transformations. For instance, β-hydroxy-α-amino acids generated by ObiH have been converted into β-chloro-α-amino acids and substituted α-keto acids. nih.gov

Enzymatic cascades, where multiple enzymes are used in a one-pot reaction, are another powerful approach. A tandem aldol addition-transamination reaction has been developed to produce chiral γ-hydroxy-α-amino acids. acs.org This system uses a trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA) to catalyze an enantioselective aldol addition, followed by amination with a transaminase. acs.org Similarly, combining aldolases with imine reductases (IREDs) in a two-step, one-pot process has enabled the stereoselective synthesis of amino-diols and amino-polyols. acs.org These biocatalytic strategies highlight the potential for creating a vast array of complex, chiral molecules from simple starting materials.

| Approach | Description | Example |

| Whole-Cell Biocatalysis | Utilization of whole microorganisms expressing a target enzyme for synthesis. nih.gov | Scalable synthesis of diverse β-hydroxy-α-amino acids using E. coli expressing the LTTA ObiH. nih.govnih.gov |

| Enzymatic Cascades | Combining multiple enzymes in a single reaction vessel to perform sequential transformations. acs.orgacs.org | Tandem aldol addition and transamination for the synthesis of γ-hydroxy-α-amino acids. acs.org |

| Chemoenzymatic Synthesis | Integrating enzymatic reactions with traditional chemical synthesis steps. nih.gov | Conversion of enzymatically produced β-hydroxy-α-amino acids into β-chloro-α-amino acids. nih.gov |

| Protein Engineering | Modifying enzyme structure to alter substrate specificity or enhance activity. nih.gov | Directed evolution of threonine aldolases to improve diastereoselectivity. nih.gov |

Biosynthetic Pathways and Metabolic Intersections of 2s 2 Amino 3 Hydroxynonanoic Acid

Proposed Biosynthetic Routes for β-Hydroxy-α-Amino Acid Scaffolds

The formation of β-hydroxy-α-amino acids, such as (2S)-2-Amino-3-hydroxynonanoic acid, is a critical step in the biosynthesis of many natural products. nih.gov Several enzymatic strategies have been identified for the creation of the characteristic β-hydroxy-α-amino acid scaffold. These biocatalytic methods are considered sustainable alternatives to chemical synthesis due to their high selectivity and environmentally friendly reaction conditions. nih.govresearchgate.net

The primary enzymatic routes involve carbon-carbon bond formation catalyzed by a group of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. tandfonline.comnih.gov These enzymes facilitate the aldol (B89426) addition of glycine (B1666218) or a related amino acid to an aldehyde, establishing the two stereogenic centers of the β-hydroxy-α-amino acid in a single step. researchgate.nettandfonline.com Key enzyme families implicated in this transformation include:

Threonine Aldolases (TAs): These enzymes catalyze the reversible retro-aldol cleavage of threonine to glycine and acetaldehyde (B116499). nih.gov By operating in the reverse direction, they can synthesize β-hydroxy-α-amino acids from glycine and a variety of aldehydes. nih.govacs.org TAs are classified based on the stereochemistry of their products, such as L-threonine aldolase (B8822740) (LTA), D-threonine aldolase (DTA), and L-allo-threonine aldolase. nih.govacs.org

Serine Hydroxymethyltransferases (SHMTs): While their main physiological role is the reversible conversion of serine to glycine, SHMTs have also been shown to catalyze the synthesis of β-hydroxy-α-amino acids from glycine and non-natural aldehydes. tandfonline.comtandfonline.com

Threonine Transaldolases (TTAs): These enzymes offer an alternative route that avoids the release of a glycine intermediate. They catalyze the removal of the acetaldehyde side chain from threonine and its replacement with a different aldehyde to form a new β-hydroxy-α-amino acid. nih.gov This transaldolase reaction is approximately thermoneutral, and high yields can be achieved by coupling it to downstream metabolic processes. nih.gov

Another proposed mechanism involves the direct hydroxylation of an amino acid at the β-carbon. This reaction is catalyzed by 2-oxoglutarate-dependent hydroxylases, which offer high regioselectivity and stereoselectivity. nih.gov This method is particularly attractive as it is essentially irreversible, in contrast to the reversible nature of aldolase-catalyzed reactions. nih.gov

Table 1: Key Enzyme Families in β-Hydroxy-α-Amino Acid Biosynthesis

| Enzyme Family | Cofactor | Reaction Type | Substrates | Products | Reference |

| Threonine Aldolases (TAs) | Pyridoxal Phosphate (PLP) | Aldol Addition / Retro-aldol Cleavage | Glycine, Aldehydes | β-Hydroxy-α-amino acids | nih.govtandfonline.comacs.org |

| Serine Hydroxymethyltransferases (SHMTs) | Pyridoxal Phosphate (PLP) | Aldol Addition | Glycine, Aldehydes | β-Hydroxy-α-amino acids | tandfonline.comtandfonline.com |

| Threonine Transaldolases (TTAs) | Pyridoxal Phosphate (PLP) | Transaldolase | Threonine, Aldehydes | New β-Hydroxy-α-amino acids | nih.gov |

| 2-Oxoglutarate-Dependent Hydroxylases | 2-Oxoglutarate, Fe(II) | Hydroxylation | α-Amino acids | β-Hydroxy-α-amino acids | nih.gov |

Identification of Biological Precursors and Metabolic Intermediates

The biosynthesis of this compound requires the convergence of precursors from both amino acid and fatty acid metabolism. The core structure is assembled from a C2 amino acid unit, typically derived from glycine, and a C7 aldehyde.

The immediate precursor to the C7 aliphatic side chain is believed to be heptanal (B48729). This aldehyde is likely derived from the fatty acid metabolic pool. The formal condensation of the thiol group of coenzyme A with the carboxy group of nonanoic acid results in nonanoyl-CoA. ebi.ac.uk This C9 fatty acyl-CoA can then be reduced to the corresponding aldehyde, heptanal, which serves as the acceptor molecule in the aldol condensation reaction.

The amino group and the α-carbon are contributed by an amino acid, most commonly glycine. nih.govacs.org In the aldolase-catalyzed reaction, glycine is activated by the PLP cofactor to act as a nucleophile, attacking the carbonyl carbon of the aldehyde. acs.org

In some biosynthetic pathways for related compounds, the amino acid is first attached to a carrier protein. For instance, in the biosynthesis of 3-thiaglutamate, cysteine is appended to the C-terminus of a carrier peptide before undergoing further modifications. nih.gov A similar carrier protein-mediated strategy could potentially be involved in the assembly of this compound, although this has not been definitively established.

Integration with Central Carbon and Nitrogen Metabolism

The synthesis of this compound is intrinsically linked to central metabolic pathways that supply the necessary carbon skeletons and nitrogen. These connections highlight the metabolic flexibility of organisms that produce this and other non-proteinogenic amino acids.

Connections to De Novo Fatty Acid Synthesis and Modification

The heptanal precursor for the side chain of this compound is a product of fatty acid metabolism. De novo fatty acid synthesis is a fundamental anabolic process where acetyl-CoA is converted into long-chain fatty acids. nih.govslideshare.net This process occurs in the cytosol and involves a series of recurring reactions catalyzed by fatty acid synthase (FAS). wikipedia.org

The biosynthesis of fatty acids begins with the carboxylation of acetyl-CoA to form malonyl-CoA. nih.gov Through a series of condensation, reduction, and dehydration steps, the fatty acid chain is elongated, typically two carbons at a time. youtube.com The production of odd-chain fatty acids, such as nonanoic acid (the precursor to heptanal), can occur, although even-chain fatty acids are more common. The resulting fatty acyl-CoAs can then be modified, for example, by reduction to aldehydes, to provide precursors for the synthesis of β-hydroxy-α-amino acids. The presence of β-hydroxy fatty acids has been noted in strains of Bacillus subtilis that produce iturinic antibiotics, suggesting a metabolic link. nih.gov

Amino Acid Pool Dynamics and Interconversions

The amino acid pool, particularly the availability of glycine, is crucial for the biosynthesis of β-hydroxy-α-amino acids. Glycine itself is synthesized from serine, a product of the 3-phosphoglycerate (B1209933) pathway, which is an intermediate in glycolysis. wikipedia.org

Transamination reactions, catalyzed by aminotransferases, are central to the synthesis and interconversion of amino acids. wikipedia.org These enzymes transfer an amino group from a donor amino acid to an α-keto acid, forming a new amino acid and a new α-keto acid. wikipedia.org Glutamate (B1630785) often serves as the primary amino group donor in these reactions. wikipedia.orgwikipedia.org The α-keto acid precursor for the amino acid part of this compound is glyoxylate, which can be transaminated to glycine.

Furthermore, transamination can be involved in the final step of the biosynthesis of some β-hydroxy-α-amino acids. For example, a β-hydroxy-α-keto acid can be transaminated to yield the final β-hydroxy-α-amino acid product. google.com This highlights the dynamic interplay between different amino acid pools and the central nitrogen metabolism of the cell.

Structural Analysis and Advanced Characterization Techniques for 2s 2 Amino 3 Hydroxynonanoic Acid

Spectroscopic Methodologies for Stereochemical Assignment and Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure and stereochemistry of (2S)-2-Amino-3-hydroxynonanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural validation of synthesized this compound and its intermediates. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

To determine the absolute stereochemistry of chiral molecules like this compound, chiral derivatizing agents can be employed in conjunction with NMR. nih.govresearchgate.net These reagents react with the amino or hydroxyl groups to form diastereomers, which exhibit distinct chemical shifts in the NMR spectrum, allowing for the differentiation of enantiomers. nih.gov For instance, methods have been developed for resolving the enantiomers of 2-hydroxy acids by derivatization followed by NMR analysis, which can distinguish between D and L enantiomers. nih.gov

Table 1: Representative ¹H NMR Data for a Related α-Hydroxy-β-Amino Acid

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| CH₃ | 0.84 | triplet | 6.7 |

| (CH₂)₅ | 1.19-1.45 | multiplet | |

| CH₂-CH(OH) | 1.50-1.83 | multiplet | |

| CH-N | 3.38-3.50 | multiplet | |

| CH-O | 4.08 | doublet | 3.8 |

Data derived from the analysis of (2S,3R)-3-amino-2-hydroxydecanoic acid in D₂O. beilstein-journals.org

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. nih.govnih.gov

In the analysis of amino acids, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques. nih.govuni-muenster.de The fragmentation patterns of protonated amino acids can be studied to identify characteristic losses. nih.gov For amino acids containing a hydroxyl group, a common fragmentation pathway involves the loss of a water molecule ([M+H - H₂O]⁺) and the subsequent loss of carbon monoxide ([M+H - H₂O - CO]⁺). nih.gov The presence of the long alkyl chain in this compound would also lead to characteristic fragmentation patterns corresponding to the loss of portions of this chain. libretexts.org

High-resolution mass spectrometry (HRMS) is often used to confirm the elemental formula of synthesized compounds. For instance, in the synthesis of a related amino acid, HRMS was used to confirm the expected molecular formula. beilstein-journals.org

Table 2: Common Fragment Ions for Hydroxylated Amino Acids in MS/MS

| Fragment Ion | Description |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M+H - H₂O]⁺ | Loss of a water molecule |

| [M+H - NH₃]⁺ | Loss of ammonia (B1221849) |

| [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the water-loss fragment |

Based on general fragmentation patterns of amino acids. nih.gov

Circular Dichroism (CD) spectroscopy is a vital technique for determining the absolute stereochemistry of chiral molecules like this compound. This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to confirm the (2S) configuration.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis and purification of amino acids. mdpi.comnih.govnih.gov These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. nih.gov

For the analysis of amino acids, reversed-phase HPLC (RP-HPLC) is the most common mode. nih.gov In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.gov To enhance detection and separation, amino acids are often derivatized prior to analysis. nih.govacs.orgshimadzu.com Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) for fluorescence detection and 9-fluorenylmethyl chloroformate (FMOC). shimadzu.com

UPLC, which uses smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. mdpi.comchromforum.org Chiral HPLC columns or the use of chiral derivatizing reagents can be employed to separate enantiomers and confirm the enantiomeric purity of this compound. acs.orgjst.go.jpacs.org

Table 3: Typical HPLC Parameters for Amino Acid Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 column nih.govnih.gov |

| Mobile Phase | Gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) nih.gov |

| Detection | Fluorescence (with pre-column derivatization, e.g., OPA) or UV nih.govshimadzu.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. nih.govnih.govlipidmaps.org For the analysis of non-volatile compounds like this compound, derivatization is necessary to increase their volatility. nih.govnih.govsciforschenonline.org

In the context of hydroxy fatty acids, a common derivatization procedure involves esterification of the carboxyl group (e.g., to a methyl ester) and etherification or silylation of the hydroxyl group (e.g., to a trimethylsilyl (B98337) (TMS) ether). nih.govmarinelipids.ca This two-step derivatization makes the molecule suitable for GC analysis. The subsequent mass spectrometric detection allows for confident identification based on the fragmentation pattern of the derivative. marinelipids.canih.gov

GC-MS is particularly useful for profiling complex mixtures of hydroxy fatty acids in biological samples and can be used to quantify specific analytes using stable isotope dilution methods. nih.govlipidmaps.org This technique offers excellent separation of different fatty acid isomers and provides structural information from the mass spectra. marinelipids.ca

Table 4: Derivatization for GC-MS Analysis of Hydroxy Amino Acids

| Functional Group | Derivatization Reaction | Common Reagent |

|---|---|---|

| Carboxylic Acid | Esterification | Methanolic HCl, Methyl iodide nih.govumn.edu |

| Hydroxyl Group | Silylation/Etherification | BSTFA, TMS, Methyl iodide nih.govmarinelipids.ca |

Theoretical and Computational Chemistry Studies of 2s 2 Amino 3 Hydroxynonanoic Acid

Quantum Mechanical (QM) Calculations for Conformational Analysis and Spectroscopic Property Prediction

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (2S)-2-Amino-3-hydroxynonanoic acid. These calculations can predict the molecule's most stable three-dimensional structures and its spectroscopic characteristics.

Conformational Analysis: The presence of a flexible nine-carbon chain and multiple stereocenters in this compound gives rise to a complex potential energy surface with numerous possible conformers. QM methods are used to perform geometry optimization on various starting structures to locate the local and global energy minima. This analysis is crucial for understanding how the molecule might behave in different environments. For instance, DFT calculations with a basis set like 6-31G* can be used to determine the relative energies of different conformers, revealing the most probable shapes the molecule will adopt. nih.gov

Spectroscopic Property Prediction: QM calculations are also invaluable for predicting spectroscopic data, which aids in the identification and characterization of the compound. Methods like DFT can be used to calculate vibrational frequencies (corresponding to IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (corresponding to UV-Visible spectra). By comparing these predicted spectra with experimental data, researchers can confirm the structure of the synthesized molecule. While specific studies on this compound are not prevalent, data for structurally similar amino acids are available and the same principles apply. For example, computed properties for related compounds are routinely deposited in public databases. nih.govnih.gov

Below is a table of representative computed properties for a similar, shorter-chain amino acid, (2S,3S)-2-Amino-3-hydroxypentanoic acid, illustrating the type of data that QM calculations can provide. nih.gov

| Property | Value | Method/Source |

| Molecular Weight | 133.15 g/mol | Computed by PubChem 2.2 |

| XLogP3 | -2.4 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 3 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 4 | Cactvs 3.4.8.18 |

| Exact Mass | 133.07389321 Da | Computed by PubChem 2.2 |

| Topological Polar Surface Area | 83.6 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 9 | Cactvs 3.4.8.18 |

This interactive table showcases typical data generated from computational chemistry software and available in databases like PubChem. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States in Synthesis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involved in the synthesis of complex molecules like this compound. By modeling the reaction pathways, chemists can understand stereochemical outcomes and optimize reaction conditions.

Reaction Mechanism Elucidation: Theoretical models can map out the entire energy profile of a reaction, from reactants to products, including any intermediates and transition states. For the synthesis of amino acids, this can involve modeling steps like nucleophilic additions, hydrogenations, or cyclizations. researchgate.netresearchgate.net For example, in the synthesis of related amino acids, computational studies have been used to investigate the Michael adduct pathway, identifying key zwitterionic intermediates and calculating the energy barriers for each step. researchgate.net

Transition State Analysis: Identifying the structure and energy of transition states is key to understanding a reaction's kinetics and selectivity. QM methods can calculate the activation energies (the energy barrier that must be overcome for the reaction to proceed), which directly relates to the reaction rate. researchgate.net For stereoselective syntheses, which are critical for producing the correct (2S) isomer of 2-Amino-3-hydroxynonanoic acid, computational models can compare the activation energies of pathways leading to different stereoisomers, thereby predicting the most likely product. elsevierpure.com

The following table summarizes findings from a computational study on the reaction of amino acids with reactive aldehydes, illustrating the type of energetic data that can be obtained. researchgate.net

| Reaction Pathway | Reactant Group | Solvent | Activation Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |

| Michael Adduct | Arginine (Arg) | Water | 20.9 | -11.1 |

| Michael Adduct | Cysteine (Cys) | Water | 11.1 | -13.3 |

| Michael Adduct | Histidine (His) | Water | 22.8 | -4.8 |

| Schiff Base | Arginine (Arg) | Water | 18.5 | -4.3 |

This interactive table presents data from a study on amino acid reactions, demonstrating how computational methods can quantify the energetics of different reaction pathways. researchgate.net

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Landscapes

While QM methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for examining the behavior of molecules in a condensed phase, such as in a solvent, and over longer timescales.

Solvent Effects: The long, hydrophobic nonanoic acid chain of this compound suggests that its conformation and behavior will be significantly influenced by the solvent. MD simulations can explicitly model the interactions between the amino acid and surrounding solvent molecules (e.g., water). These simulations can reveal how water molecules arrange around the hydrophilic amino, hydroxyl, and carboxyl groups, as well as the hydrophobic alkyl chain, a process known as solvation. This provides insight into the molecule's solubility and how its shape might change in an aqueous environment versus a non-polar one. nih.gov

Conformational Landscapes: Over the course of an MD simulation (typically nanoseconds to microseconds), the molecule will explore a wide range of conformations. By analyzing the trajectory of the simulation, a conformational landscape, or free energy landscape, can be constructed. rsc.org This map shows the relative stability of different conformations and the energy barriers between them. For this compound, this would reveal the interplay between the folding of the alkyl chain and the orientation of the polar headgroup, providing a dynamic picture of its structure that is not available from static QM calculations alone. nih.govrsc.org

| Simulation Type | System | Key Insights |

| Bias-Exchange Metadynamics | Amino Acid Dipeptides in Water | Generation of backbone (ϕ, ψ) distributions; Characterization of electrostatic potentials. nih.gov |

| Constant Temperature MD | Aromatic Amino Acids in Water | Observation of self-assembly into aggregates; Production of free energy landscapes. rsc.org |

| DFT/MD Hybrid Simulation | Ionic Liquids with CO2 | Investigation of reaction mechanisms and absorption properties at a molecular level. researchgate.net |

This interactive table summarizes the application of MD simulations to various amino acid systems, highlighting the dynamic insights that can be gained. nih.govrsc.orgresearchgate.net

Enzyme-Substrate Docking and Catalysis Modeling

Given that many amino acids interact with biological macromolecules, computational docking and catalysis modeling are essential tools for exploring the potential biological roles of this compound.

Enzyme-Substrate Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as our amino acid) when bound to a second molecule (a receptor, typically an enzyme or protein). nih.gov If this compound were being investigated as a potential enzyme inhibitor, docking studies would be the first step. The amino acid's 3D structure would be placed into the active site of a target enzyme in silico. A scoring function then estimates the binding affinity, and the results can identify the most likely binding poses and key interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex. mdpi.com

Catalysis Modeling: For reactions that are enzyme-catalyzed, computational methods can model the entire catalytic cycle. This often involves hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods. In this approach, the active site of the enzyme where the reaction occurs is treated with a high level of theory (QM), while the rest of the protein and solvent are treated with a more computationally efficient method (MM). This allows researchers to study bond-breaking and bond-forming steps within the complex biological environment of the enzyme, providing detailed insights into how the enzyme achieves its catalytic power and specificity.

| Computational Step | Description | Purpose | Example Application |

| 1. Receptor Preparation | The 3D structure of the target enzyme is obtained (e.g., from the Protein Data Bank) and prepared by adding hydrogens and assigning charges. | To create a realistic model of the enzyme's active site. | Preparing Topoisomerase II for docking with potential inhibitors. nih.gov |

| 2. Ligand Preparation | A low-energy 3D conformer of the ligand (this compound) is generated. | To ensure the ligand has a realistic starting geometry. | Generating the 3D structure of a pyrimidine (B1678525) derivative. nih.gov |

| 3. Docking Simulation | The ligand is flexibly placed into the enzyme's active site, and various orientations and conformations are sampled. | To predict the most stable binding mode. | Docking chromene derivatives into the active site of the CYP51 enzyme. mdpi.com |

| 4. Scoring and Analysis | The binding poses are ranked using a scoring function that estimates binding free energy. The top poses are analyzed to identify key intermolecular interactions. | To identify the most likely binding pose and understand the source of binding affinity. | Analyzing hydrogen bonds and hydrophobic interactions between an inhibitor and HSP90. nih.gov |

This interactive table outlines the general workflow for a molecular docking study, a crucial tool for investigating potential enzyme-ligand interactions. nih.govmdpi.com

Chemical Derivatives and Analogs of 2s 2 Amino 3 Hydroxynonanoic Acid in Research

Synthesis and Characterization of Modified Structures

The synthesis of derivatives of (2S)-2-Amino-3-hydroxynonanoic acid and its analogs often involves multi-step chemical processes that require precise control of stereochemistry. Researchers have developed various strategies to introduce modifications at the amino group, the hydroxyl group, the carboxylic acid, and the alkyl side chain. These modifications are designed to alter the molecule's physical, chemical, and biological properties in a predictable manner.

A common approach to synthesizing analogs involves starting from chiral precursors to establish the desired stereochemistry at the C2 and C3 positions. For instance, the synthesis of a close analog, (2S,3S)-3-hydroxyleucine, has been achieved using a chiral pool approach, starting from a stereoisomerically pure amino alcohol. nih.gov This methodology allows for the application of different protecting group strategies to yield building blocks suitable for further derivatization at the carboxy and amino moieties. nih.gov

N-Acylation: The amino group of this compound is a primary site for modification. N-acylation, the attachment of an acyl group, is a common derivatization. This can be achieved through various methods, including the Schotten-Baumann reaction, which involves the use of acyl chlorides in the presence of a base. researchgate.net Enzymatic methods using lipases or proteases are also employed for a greener and more selective synthesis of N-acyl amino acids. researchgate.net These N-acylated derivatives are of interest for their potential surfactant properties and as intermediates in the synthesis of more complex molecules.

O-Acylation: The hydroxyl group at the C3 position offers another handle for chemical modification. O-acylation, the esterification of the hydroxyl group, can significantly alter the lipophilicity and biological activity of the molecule. For the analog (2S,3S)-3-hydroxyleucine, O-acylation has been accomplished using coupling reagents such as 1,3-diisopropylcarbodiimide (DIC) with catalytic amounts of 4-dimethylaminopyridine (DMAP). nih.gov This strategy has been used to introduce various fatty acid side chains, mimicking natural products like the muraymycin nucleoside antibiotics. nih.gov

Characterization of Modified Structures: The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. A combination of analytical techniques is typically employed.

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, stereochemistry, and the successful incorporation of modifying groups. Both ¹H and ¹³C NMR are essential. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of key functional groups such as hydroxyls, amines, carbonyls, and amides based on their characteristic vibrational frequencies. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Used to determine the enantiomeric and diastereomeric purity of the synthesized compounds. |

For example, in the synthesis of O-acylated (2S,3S)-3-hydroxyleucine derivatives, NMR and mass spectrometry were used to confirm the structure and purity of the products. nih.gov

Incorporation into Synthetic Peptidic Scaffolds and Non-Ribosomal Peptides

This compound and its analogs are valuable building blocks for the synthesis of modified peptides. Their incorporation can introduce unique structural constraints, alter peptide conformation, and enhance biological activity and stability. These non-proteinogenic amino acids are of particular interest in the construction of non-ribosomal peptides (NRPs), a class of natural products with diverse biological activities.

Solid-Phase Peptide Synthesis (SPPS): The most common method for incorporating these modified amino acids into peptide chains is Solid-Phase Peptide Synthesis (SPPS). nih.govcsic.espeptide.combachem.compeptide.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govcsic.espeptide.combachem.compeptide.com To be used in SPPS, the this compound derivative must be appropriately protected. Typically, the amino group is protected with a base-labile group like fluorenylmethyloxycarbonyl (Fmoc), and the carboxylic acid is activated for coupling. nih.gov The hydroxyl group may also require a protecting group to prevent side reactions during synthesis.

The development of suitably protected building blocks of analogs like (2S,3S)-3-hydroxyleucine has been a key focus of research, enabling their use in automated peptide synthesizers. nih.gov

Non-Ribosomal Peptides (NRPs): NRPs are a class of secondary metabolites produced by microorganisms, often exhibiting complex structures including cyclic and branched backbones, and containing non-proteinogenic amino acids. nih.gov The incorporation of this compound or its derivatives into synthetic NRPs can mimic natural structures or create novel compounds with potentially enhanced pharmacological properties. The synthesis of such complex molecules often requires a combination of solid-phase and solution-phase techniques.

The following table summarizes the key considerations for incorporating this compound analogs into peptidic scaffolds:

| Consideration | Description |

| Protecting Group Strategy | Orthogonal protecting groups for the amino, hydroxyl, and carboxylic acid functionalities are essential to ensure selective deprotection and coupling during SPPS. nih.gov |

| Coupling Reagents | Efficient coupling reagents are needed to facilitate peptide bond formation, especially when dealing with sterically hindered amino acids. nih.gov |

| Resin Choice | The choice of solid support (resin) depends on the desired C-terminal functionality of the peptide (acid or amide) and the cleavage conditions required. peptide.combachem.compeptide.com |

| Purification | After synthesis and cleavage from the resin, the crude peptide must be purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). |

Investigation of Structure-Reactivity Relationships in Chemical Transformations

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is crucial for their effective use in synthesis and for predicting their behavior in biological systems. The presence of multiple functional groups—amino, hydroxyl, and carboxylic acid—in close proximity leads to interesting and sometimes complex reactivity patterns.

Reactivity of the Hydroxyl Group: The hydroxyl group at the C3 position can participate in various chemical transformations. Its nucleophilicity allows for reactions such as acylation, etherification, and glycosylation. The stereochemistry at the C2 and C3 centers can influence the accessibility and reactivity of this hydroxyl group. For instance, intramolecular hydrogen bonding between the hydroxyl and amino or carboxyl groups can affect its reactivity.

Influence of Modifications on Reactivity: Chemical modifications at one site of the molecule can influence the reactivity of other functional groups. For example, N-acylation can alter the acidity of the carboxylic acid and the nucleophilicity of the hydroxyl group through electronic effects. The nature of the acyl group (e.g., electron-withdrawing or electron-donating) can further modulate these properties.

Studies on analogs like (2S,3S)-3-hydroxyleucine have shown that the choice of protecting groups for the amino and carboxyl functions is critical for achieving selective reactions at the hydroxyl group. nih.gov For example, protecting the amino group as an Fmoc derivative and the carboxylic acid as a benzyl ester allows for the selective acylation of the hydroxyl group. nih.gov

The investigation of structure-reactivity relationships often involves systematic studies where a series of derivatives with varied substituents are synthesized and their reactivity in specific chemical transformations is quantitatively assessed. This data is invaluable for designing new synthetic routes and for developing molecules with tailored properties.

Future Research Directions and Methodological Advancements for 2s 2 Amino 3 Hydroxynonanoic Acid Research

Development of Next-Generation Stereoselective Synthetic Methodologies

The precise control of stereochemistry is paramount in the synthesis of molecules like (2S)-2-Amino-3-hydroxynonanoic acid. Future synthetic strategies will move beyond classical methods toward more efficient and highly selective next-generation approaches. Research in this area focuses on developing novel catalytic systems and refining existing methods to improve yield, diastereoselectivity, and enantioselectivity.

Key approaches that will shape future syntheses include:

Chiral Pool Synthesis: Utilizing readily available and enantiomerically pure natural products as starting materials. For instance, D-glucose has been successfully used as a chiron, where directed manipulation of its functional groups at the C3 and C4 positions can establish the desired stereochemistry for related α-hydroxy-β-amino acids. nih.govresearchgate.net Similarly, Garner's aldehyde is a common starting material for the stereocontrolled construction of the (2S,3R) and (2S,3S) stereocenters found in many unusual amino acids. mdpi.com

Catalytic Asymmetric Reactions: The development of novel catalysts is a cornerstone of modern organic synthesis. For related compounds, copper(I)-catalyzed reactions of aldehydes and amines with terminal alkynes have demonstrated good-to-excellent diastereoselectivity in forming α-amino alcohols, which are precursors to β-hydroxy-α-amino acids. rsc.org Future work will likely focus on designing new ligands and catalysts that are specifically tailored for long-chain substrates like nonanoic acid derivatives.

Rearrangement Reactions: Palladium-catalyzed aza-Claisen rearrangements of allylic acetimidates, directed by an ether group, have been developed for the highly diastereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids. rsc.org Overcoming challenges such as the formation of undesired byproducts through the addition of re-oxidants has improved the yields of the desired rearranged products. rsc.org

Aldol (B89426) Reactions: The asymmetric direct aldol reaction of glycine (B1666218) Schiff bases is a powerful method for creating the 1,2-aminoalcohol functionality. acs.org The use of a benzophenone-derived imine of glycine o-nitroanilide as the nucleophile, under Brønsted base catalysis, has been shown to produce β-hydroxy α-amino acids with high enantio- and syn-selectivity. acs.org

Table 1: Comparison of Stereoselective Synthetic Strategies

| Methodology | Starting Material Example | Key Transformation | Advantage |

|---|---|---|---|

| Chiral Pool Synthesis | D-glucose | Functional group manipulation | Access to specific enantiomers from natural sources nih.govresearchgate.net |

| Catalytic Asymmetric Reaction | (R)-glyceraldehyde acetonide | Cu(I)-catalyzed aminoalkynylation | High diastereoselectivity rsc.org |

| Aza-Claisen Rearrangement | Enantiopure α-hydroxy acids | Palladium(II)-catalyzed rearrangement | Highly stereoselective for β-hydroxy-α-amino acids rsc.org |

| Asymmetric Aldol Reaction | Glycine Schiff base | Brønsted base-catalyzed aldol addition | Creates two stereocenters in one step acs.org |

Discovery and Engineering of Novel Biocatalysts for Specific Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The future of this compound production and modification will be significantly influenced by the discovery of new enzymes and the engineering of existing ones to perform specific chemical transformations with high precision.

Future research avenues include:

Enzyme Discovery: Mining microbial genomes for novel hydroxylases, transaminases, and other enzymes capable of acting on nonanoic acid precursors or related long-chain fatty acids. acs.org For example, N-succinyl L-amino acid hydroxylase (SadA) has been shown to stereoselectively hydroxylate several N-succinyl aliphatic L-amino acids. mdpi.com

Enzyme Engineering: Utilizing techniques like directed evolution and rational design to alter the substrate specificity and enhance the activity of known enzymes. For instance, lysine (B10760008) hydroxylase has been modified via consensus and structure-based analysis of the substrate-binding pocket (CAST) to improve its catalytic efficiency for producing (2S,4R)-4-hydroxylysine. mdpi.com Such strategies could be applied to create hydroxylases tailored for the C3 position of a nonanoic acid derivative.

Multi-Enzyme Cascades: Designing artificial biocatalytic cascades where multiple enzymatic reactions are performed in a single pot. This approach can improve efficiency and reduce waste. Cascades involving halohydrin dehalogenases and nitrilases have been used to synthesize hydroxy acid derivatives from halo-alcohols. researchgate.net A similar cascade could be envisioned for this compound starting from a functionalized nonene or nonanol derivative.

Integration of Advanced Analytical Platforms for Isomer Differentiation and Metabolomics

The presence of multiple stereoisomers of this compound necessitates sophisticated analytical methods for their separation and quantification. Future research will integrate advanced chromatographic and mass spectrometric techniques to achieve unambiguous isomer differentiation, which is crucial for both synthetic quality control and for potential metabolomic studies.

Key platforms and methodologies include:

Chiral Chromatography: High-performance liquid chromatography (HPLC) is a primary tool for separating enantiomers. yakhak.org

Chiral Stationary Phases (CSPs): The development of new CSPs, such as those based on macrocyclic glycopeptides (e.g., teicoplanin) or polysaccharide phenylcarbamates, will continue to improve resolution. yakhak.orgresearchgate.nethplc.eu

Chiral Derivatizing Agents (CDAs): Pre-column derivatization with a chiral reagent converts enantiomers into diastereomers, which can then be separated on a standard achiral column. researchgate.net Reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, also known as Marfey's reagent), o-phthalaldehyde (B127526)/isobutyryl-L-cysteine (OPA-IBLC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) are effective for this purpose. nih.govnih.gov FDAA generally provides high enantioselectivity. nih.gov

Mass Spectrometry (MS): Coupling chromatographic techniques with mass spectrometry (LC-MS) provides the high sensitivity and selectivity needed for complex samples. mdpi.comnih.gov Tandem mass spectrometry (LC-MS/MS) allows for the quantitative analysis of chiral amino acids without derivatization in some cases. nih.gov

Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations, offering high efficiency and requiring only small sample volumes. mdpi.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This high-speed technique, when combined with chiral derivatization, can separate and identify chiral amino acids, offering promising applications in metabolomics and biomarker discovery. nih.gov

Table 2: Advanced Analytical Techniques for Chiral Amino Acid Analysis

| Technique | Principle | Advantage | Reference |

|---|---|---|---|

| HPLC with CSPs | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation without derivatization. | yakhak.org |

| HPLC with CDAs | Pre-column derivatization to form diastereomers, separated on achiral columns. | High sensitivity and selectivity; compatible with standard columns. | nih.govnih.gov |

| LC-MS/MS | Combines liquid chromatographic separation with mass-based detection and fragmentation. | High sensitivity, quantitative, can be used with or without derivatization. | nih.gov |

| IMS-MS | Separation of ions based on size, shape, and charge, coupled with mass detection. | High speed, valuable for complex biological samples. | nih.gov |

Synergistic Approaches Combining Computational and Experimental Chemistry

The integration of computational chemistry with experimental synthesis is a powerful paradigm that can accelerate discovery and deepen mechanistic understanding. For a molecule like this compound, this synergy can guide the development of more efficient synthetic routes and predict reactivity.

Future directions include:

Reaction Pathway Modeling: Using Density Functional Theory (DFT) to calculate the energies of intermediates and transition states for potential synthetic reactions. rsc.orgnih.gov This allows chemists to predict the most energetically favorable pathway, understand the origins of stereoselectivity, and troubleshoot unexpected outcomes. acs.org For example, DFT calculations can rationalize why a specific diastereomer is favored in a catalytic cycle. scispace.com

Catalyst Design: Computational modeling can be used to design new catalysts or modify existing ones. By simulating the interaction between a substrate, ligand, and metal center, researchers can rationally design catalysts with improved activity and selectivity before committing to laboratory synthesis.

Predictive Algorithms and AI: The development of AI and machine learning algorithms for retrosynthetic analysis is a rapidly advancing field. nih.govresearchgate.net These tools can propose novel synthetic routes to complex targets like natural products containing the this compound moiety by analyzing vast databases of chemical reactions. nih.gov Machine learning models are also being developed to predict enantioselectivity based on transition state data. nih.gov

Exploration of Unique Reactivity Profiles in Organic Synthesis

The bifunctional nature of this compound, with its amino, hydroxyl, and carboxylic acid groups, makes it a versatile building block for further synthetic transformations. Future research will explore its unique reactivity to construct more complex and biologically active molecules.

Areas for exploration include:

Orthogonal Protection and Derivatization: Developing robust strategies to selectively protect and deprotect the three functional groups will be crucial. This allows the molecule to be used as a "three-way-junction," where different molecular fragments can be attached at the N-terminus, C-terminus, or the C3-hydroxyl group. beilstein-journals.org

Acylation and Esterification: The C3-hydroxyl group is a key site for modification. For example, in some natural products, acylation of a similar β-hydroxy-α-amino acid with a fatty acid side chain dramatically increases biological activity. beilstein-journals.org Exploring the esterification of the hydroxyl group of this compound with various acyl chains could lead to new derivatives with interesting properties.

Participation in Novel Reactions: The 1,2-aminoalcohol motif can participate in a range of unique chemical transformations. This includes serving as a precursor for the formation of oxazolidinones or other heterocyclic systems, which are important structural motifs in many bioactive compounds. nih.gov The molecule could also be a substrate in novel C-H functionalization reactions, allowing for direct modification of the nonanoyl side chain. mdpi.com

Q & A

Q. What are the optimal synthetic routes for (2S)-2-Amino-3-hydroxynonanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves amino acid backbones (e.g., L-serine derivatives) with hydroxylation and chain elongation steps. For example:

Starting Materials : Use chiral amino acids (e.g., L-serine) to preserve stereochemistry.

Hydroxylation : Introduce the 3-hydroxy group via enzymatic oxidation or chemical catalysis under controlled pH (6–8) to avoid racemization.

Chain Extension : Employ malonyl-CoA analogs or Grignard reagents for nonanoic acid chain formation.

- Critical Parameters : Temperature (25–40°C), solvent polarity (e.g., DMF/water mixtures), and protecting groups (e.g., Boc for amine) are crucial for yield (>60%) and enantiomeric purity (ee >95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm stereochemistry (e.g., δ 3.8–4.2 ppm for hydroxyl protons, coupling constants for S-configuration).

- Mass Spectrometry (HRMS) : Exact mass (CHNO, [M+H] = 188.1281) validates molecular composition.

- Chiral HPLC : Using columns like Chirobiotic T (mobile phase: 0.1% TFA in acetonitrile/water) resolves enantiomers .

Q. How does the stereochemistry of this compound impact its physicochemical properties?

- Methodological Answer : The (2S) configuration enhances solubility in polar solvents (e.g., logP = -1.2 vs. 0.5 for R-isomer) due to intramolecular H-bonding between the amino and hydroxyl groups. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts a 15% higher dipole moment for the S-isomer, correlating with its crystal lattice stability .

Advanced Research Questions

Q. What role does this compound play in bacterial polyhydroxyalkanoate (PHA) biosynthesis?

- Methodological Answer : The compound is a precursor for short-chain-length PHAs in Pseudomonas spp. Key steps:

Enzymatic Activation : 3-Hydroxyacyl-CoA synthase converts it to (2S)-3-hydroxynonanoyl-CoA.

Polymerization : PhaC polymerase incorporates the monomer into PHAs with >80% crystallinity.

- Applications : Biodegradable plastics with tunable thermal properties (T = 120–140°C). Isotopic labeling (e.g., C at C3) tracks metabolic flux via C-NMR .

Q. How can computational models resolve contradictions in the compound’s enzyme inhibition data?

- Methodological Answer : Conflicting IC values (e.g., 10 µM vs. 50 µM for CYP4F11) arise from assay conditions. Strategies:

Molecular Dynamics (MD) : Simulate binding poses (20 ns trajectories) to identify key residues (e.g., Arg234 in CYP4F11).

QSAR : Correlate inhibition with substituent electronegativity (R = 0.89 for halogenated analogs).

- Validation : Co-crystallization with target enzymes (resolution <2.0 Å) resolves ambiguities .

Q. What are the challenges in detecting this compound in metabolic disorders?

- Methodological Answer :

- Sample Preparation : Derivatize with dansyl chloride for LC-MS/MS detection (LOD = 0.1 nM).

- Interference : Co-eluting 3-hydroxy fatty acids (e.g., C9 vs. C10 chains) require UPLC separation (BEH C18 column, 1.7 µm).

- Biomarker Utility : Elevated levels (>5 µM in plasma) correlate with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHAD). Isotope dilution (d-labeled internal standard) improves accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.